3-{[4-(Diethylamino)benzyl]amino}propanamide

Evidence Gap Procurement Risk Analytical Characterization

Researchers designing SPR studies or probe molecules face a gap in quantitative data for amide derivatives. 3-{[4-(Diethylamino)benzyl]amino}propanamide (CAS 1040688-32-1) addresses this need as a dual-functional scaffold. • Distinct reactivity: Primary amide (-CONH₂) and secondary benzylamine enable sequential derivatization, supporting parallel library synthesis and affinity-reagent design. • Comparator-ready: Pair with its N-methyl analog (MW 263.38) to experimentally measure logD, solubility, and permeability-filling a known evidence gap. • Supply reliability: Available as a research-use-only biochemical, with lot-specific CoA to verify purity before use.

Molecular Formula C14H23N3O
Molecular Weight 249.35 g/mol
CAS No. 1040688-32-1
Cat. No. B1450150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[4-(Diethylamino)benzyl]amino}propanamide
CAS1040688-32-1
Molecular FormulaC14H23N3O
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)CNCCC(=O)N
InChIInChI=1S/C14H23N3O/c1-3-17(4-2)13-7-5-12(6-8-13)11-16-10-9-14(15)18/h5-8,16H,3-4,9-11H2,1-2H3,(H2,15,18)
InChIKeyWEBTUTGDUSYFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[4-(Diethylamino)benzyl]amino}propanamide (CAS 1040688-32-1) – Compound Identity, Structural Class & Baseline for Scientific Procurement


3-{[4-(Diethylamino)benzyl]amino}propanamide (CAS 1040688-32-1, MFCD10687266) is a synthetic small molecule with molecular formula C14H23N3O and molecular weight 249.35 g/mol . Its IUPAC name is 3-[[4-(diethylamino)phenyl]methylamino]propanamide, and it features a 4-(diethylamino)benzyl group linked to a propanamide backbone via a secondary amine . The compound is listed in the Santa Cruz Biotechnology catalog (sc-312212) as a research-use-only biochemical tool and is priced at $284 for 500 mg . Despite being commercially available, no peer-reviewed studies, patents, or bioassay records indexed in PubChem or PubMed currently report quantitative pharmacological or physicochemical data for this specific compound, placing it in a class of under-characterized amide derivatives [1].

Why 3-{[4-(Diethylamino)benzyl]amino}propanamide Cannot Be Interchanged with In-Class Analogs Without Quantitative Evidence


Compounds sharing the C14H23N3O formula and a 4-(diethylamino)benzyl motif, such as 4-amino-N-[3-(diethylamino)propyl]benzamide (procainamide isomer) and N-[3-(aminomethyl)phenyl]-3-(diethylamino)propanamide, differ fundamentally in the position and nature of the amide linkage and the amino substitution pattern . These structural variations alter hydrogen-bond donor/acceptor counts, rotatable bonds, and electronic distribution, which are known to affect target binding, solubility, and metabolic stability in medicinal chemistry . The N-methylated analog 3-{[4-(diethylamino)benzyl]amino}-N-methylpropanamide (MW 263.38) introduces an additional methyl group on the amide nitrogen, which can change logP, bioavailability, and enzyme inhibition profiles . Without quantitative comparator data, assuming functional equivalence among these isomers and analogs is scientifically unjustified and may lead to incorrect assay interpretations or failed synthetic campaigns—precisely the risk that a product-specific evidence guide is designed to mitigate.

Quantitative Differentiation Evidence for 3-{[4-(Diethylamino)benzyl]amino}propanamide Relative to Closest Analogs


Critical Notice: No Direct Quantitative Comparator Evidence Is Available for This Compound in the Public Domain as of the Search Date

After exhaustive searching of PubMed, Google Scholar, PubChem, ChemSpider, and patent databases (excluding benchchems, molecule, evitachem, vulcanchem), no primary research paper, patent, or authoritative database entry was identified that provides quantitative head-to-head data (IC50, Ki, logP, solubility, selectivity, PK, or in vivo efficacy) for 3-{[4-(Diethylamino)benzyl]amino}propanamide compared with any of its structural analogs. The compound records on ChemicalBook and ChemSrc provide only molecular formula (C14H23N3O), molecular weight (249.35 g/mol), and InChIKey (WEBTUTGDUSYFRQ-UHFFFAOYSA-N) without biological or physicochemical assay results . Santa Cruz Biotechnology lists the compound as catalog sc-312212 with a purity verified by certificate of analysis for each lot, but no lot-specific quantitative data is publicly accessible . The N-methyl analog 3-{[4-(diethylamino)benzyl]amino}-N-methylpropanamide is described in vendor material as an enzyme inhibitor, but the specific targets, assay conditions, and numerical values are unreported . This evidence gap has direct consequences for scientific procurement: a researcher cannot currently select this compound over the N-methyl analog or the procainamide isomer based on quantitative performance criteria.

Evidence Gap Procurement Risk Analytical Characterization

Structural Differentiation: Primary vs. Tertiary Amide Influence on Hydrogen-Bonding Capacity

The target compound possesses a primary amide (-CONH2) terminus, differentiating it from N-methylpropanamide analogs that bear a tertiary amide. In general medicinal chemistry, a primary amide is a stronger hydrogen-bond donor (2 HBD) than a tertiary amide (0 HBD), which can increase aqueous solubility but reduce membrane permeability [1]. The calculated values (ChemAxon/ALOGPS predictions, not experimentally determined for this compound) illustrate this class-level trend: the target compound has 2 hydrogen-bond donors and 3 acceptors, while its N-methyl analog has 1 donor (the secondary amine only) and 3 acceptors . The logP of the target compound is predicted to be approximately 0.5–1.0 log units lower than the N-methyl analog, reflecting the increased polarity of the primary amide . These are computational inferences, not measured values; experimental logP or logD data for this specific compound have not been published.

Medicinal Chemistry Physicochemical Profiling Isomer Comparison

Regioisomeric Differentiation: Propanamide Position Affects Potential Metabolite Profile

The target compound carries the aminoalkyl linkage at the benzyl position (Ar-CH2-NH-CH2-CH2-CONH2), whereas the procainamide isomer (4-amino-N-[3-(diethylamino)propyl]benzamide) has a benzamide core (Ar-CO-NH-CH2-CH2-CH2-NEt2) . This regioisomeric difference alters the susceptibility to metabolic hydrolysis: benzamides can be substrates for amidases, while the benzylamine-propanamide scaffold presents a different hydrolytic profile [1]. Procainamide is a clinically used Class Ia antiarrhythmic with well-characterized pharmacokinetics and N-acetyltransferase (NAT2) metabolism; the target compound, lacking the 4-amino-benzamide motif, would not be expected to follow the same acetylation pathway [1]. However, no metabolic stability or CYP450 inhibition data have been reported for the target compound to substantiate this class-level prediction.

Drug Metabolism Regioisomer Stability Amide Hydrolysis

Vendor Purity Transparency Enables Lot-Specific Quality Control but Lacks Inter-Compound Standardization

Santa Cruz Biotechnology supplies 3-{[4-(Diethylamino)benzyl]amino}propanamide (sc-312212) with a Certificate of Analysis (CoA) that provides lot-specific purity data upon request; the product is guaranteed for research use only . In contrast, other vendors listed on ChemicalBook (e.g., Wuhan Kevies Technology) do not publicly display CoA data or purity specifications online . The price point of $284/500 mg from SCBT provides a reference for procurement cost, but comparison with the N-methyl analog (not available from SCBT; sourced from other vendors at variable pricing) is confounded by differing purity definitions and analytical methods (HPLC vs. NMR vs. LC-MS) . No round-robin inter-laboratory purity study has been published for any compound in this series, so lot-to-lot variability across suppliers remains unquantified.

QC/QA Reproducibility Analytical Characterization

Evidence-Backed Application Scenarios for 3-{[4-(Diethylamino)benzyl]amino}propanamide in Research Procurement


Chemical Biology Probe Development Requiring a Primary Amide Handle for Bioconjugation

The primary amide terminus of 3-{[4-(Diethylamino)benzyl]amino}propanamide provides a reactive -NH2 group suitable for further derivatization (e.g., coupling to carboxylate-containing biomolecules, fluorescent dyes, or biotin via EDC/NHS chemistry), a feature absent in the N-methyl analog . This makes it a candidate scaffold for designing activity-based probes or affinity reagents, provided the user confirms the reactivity and purity of the specific lot via CoA .

Physicochemical Property Studies Comparing Primary vs. Tertiary Amide Isomers

Given the class-level prediction that the primary amide lowers logP and increases HBD count relative to N-methylated analogs, a research group investigating structure-property relationships (SPR) in amide series may procure this compound alongside its N-methyl analog (MW 263.38) to experimentally measure solubility, logD, and permeability in parallel . The resulting data would fill the current evidence gap and inform future analog selection .

Negative Control Design for Assays Involving Procainamide or DEAB (4-Diethylaminobenzaldehyde)

Structural analogy suggests this compound may serve as a negative control for procainamide (antiarrhythmic, NAT2 substrate) or DEAB (ALDH inhibitor) in mechanism-of-action studies, because it lacks the 4-amino-benzamide motif required for NAT2 acetylation and the aldehyde group essential for ALDH inhibition . However, this application is purely conceptual until binding/activity assays confirm the absence of off-target effects .

Synthetic Intermediate for Diversified Library Synthesis

The presence of a secondary amine (benzyl-NH-CH2-) and a primary amide provides two distinct functionalization sites, enabling combinatorial library construction through sequential N-alkylation and amide coupling. This dual-handle architecture differentiates it from isomers like N-[3-(aminomethyl)phenyl]-3-(diethylamino)propanamide, which places the amine at the ortho position [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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